

# Fruquintinib cross-trial comparison other TKIs

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## Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

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## Clinical Profile and Mechanism of Action

**Fruquintinib** is a highly selective **oral inhibitor of VEGFR-1, -2, and -3** [1] [2]. Its key differentiator is its high selectivity for VEGFRs, which is designed to minimize off-target toxicities and provide more consistent target coverage compared to earlier, less selective TKIs [1] [2].

The drug is approved in China under the brand name ELUNATE and in the U.S. as Fruzaqla for the treatment of **metastatic colorectal cancer (mCRC) in patients who have been previously treated with fluoropyrimidine, oxaliplatin, and irinotecan** [1] [2]. The recommended dosage is 5 mg once daily for 21 days, followed by 7 days off, in a 28-day cycle [3].

## Efficacy and Safety Comparison

The following tables summarize comparative data on the efficacy and safety of **Fruquintinib** versus other relevant agents, compiled from clinical trials and real-world studies.

### Table 1: Efficacy Outcomes from Key Clinical Trials

Drug / Study	Primary Target(s)	Trial / Context	Median PFS (Months)	Median OS (Months)	Objective Response Rate (ORR)
<b>Fruquintinib</b> (FRESCO) [4] [1]	VEGFR-1, -2, -3	Third-line mCRC (Phase III)	3.7	9.3	4.7%
<b>Fruquintinib</b> (vs. Other TKIs) [4]	VEGFR-1, -2, -3	Third-line mCRC (Post-PSM RWD Comparison)	3.71 vs. 2.49 (HR=0.67)	Data not reported	Data not reported
<b>Regorafenib</b> (CORRECT) [1] [5]	VEGFR-1, -2, -3, PDGFR, FGFR	Third-line mCRC (Phase III)	1.9	6.4	1.0%
<b>Apatinib</b> (Phase II) [1]	VEGFR-2	Third-line mCRC (Phase II)	2.6	6.5	2.8%
<b>Bevacizumab</b> (AVF2107g) [1]	VEGF-A	First-line mCRC (with chemo)	10.6	20.3	44.8%

Table 2: Safety and Tolerability Profile

Parameter	Fruquintinib	Regorafenib	Apatinib
<b>Common Adverse Events (AEs)</b>	Hypertension, fatigue, hand-foot syndrome, proteinuria, diarrhea, hypothyroidism [6] [1] [3]	Hand-foot skin reaction, hypertension, fatigue [1] [5]	Hypertension, proteinuria, hand-foot syndrome [1]
<b>Notable AE Differences</b>	≥Grade 3 hypertension more common [5]	Any grade hand-foot reaction and hyperbilirubinemia more frequent [5]	Not fully reported in search results

Parameter	Fruquintinib	Regorafenib	Apatinib
Hepatotoxicity	Aminotransferase elevations common; clinically apparent liver injury rare (Likelihood score: E*) [6]	Has been implicated in instances of acute liver injury [6]	Not reported in search results
Dosing in Practice	Majority (68.9%) tolerated at standard dose [5]	Majority (93.1%) required a reduced dose [5]	Not reported in search results
Treatment Duration	Median TTF: 3.1 months [5]	Median TTF: 2.7 months [5]	Not reported in search results

### Key Findings from Comparative Studies:

- **Fruquintinib vs. Other TKIs:** A propensity score-matched study using real-world data showed **Fruquintinib** provided a statistically significant improvement in median PFS compared to a pool of other TKIs (3.71 vs. 2.49 months; HR=0.67) [4].
- **Fruquintinib vs. Regorafenib:** A direct ambispective cohort study concluded that Regorafenib and **Fruquintinib** have **similar efficacy** in terms of Time to Treatment Failure (TTF) and Overall Survival (OS), though their safety profiles differ in frequency of specific AEs [5].
- **Sequencing Consideration:** The same cohort study suggested a sequence of **regorafenib followed by fruquintinib** may lead to longer OS compared to the reverse sequence (28.1 vs. 18.4 months), though this finding requires further validation [5].

## Experimental Methodology

For the key studies cited, here are the essential methodological details.

### 1. FRESCO Phase III Trial (NCT02314819) [4] [1]

- **Objective:** To evaluate the efficacy and safety of **Fruquintinib** plus best supportive care (BSC) versus placebo plus BSC in patients with mCRC.
- **Population:** 416 Chinese patients with metastatic CRC that had progressed after at least two lines of standard chemotherapy.
- **Design:** Randomized, double-blind, placebo-controlled, multicenter Phase III trial.
- **Endpoints:**
  - **Primary:** Overall Survival (OS).

- **Secondary:** Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

## 2. Real-World Effectiveness Comparison Study [4]

- **Objective:** To compare the efficacy of **Fruquintinib** versus other TKIs (regorafenib, apatinib, anlotinib) in a third-line mCRC setting using real-world data (RWD).
- **Population & Design:**
  - **Fruquintinib group:** Patients from the FRESCO trial.
  - **Other TKIs group:** Patients from a real-world hospital database.
  - **Matching:** A 1:1 propensity score matching (PSM) was performed on 128 patients in each group to balance baseline characteristics (e.g., gender, age, prior therapies, metastasis sites).
- **Statistical Analysis:** Kaplan-Meier method for PFS; Cox proportional hazard model for Hazard Ratios (HRs) and 95% Confidence Intervals (CIs).

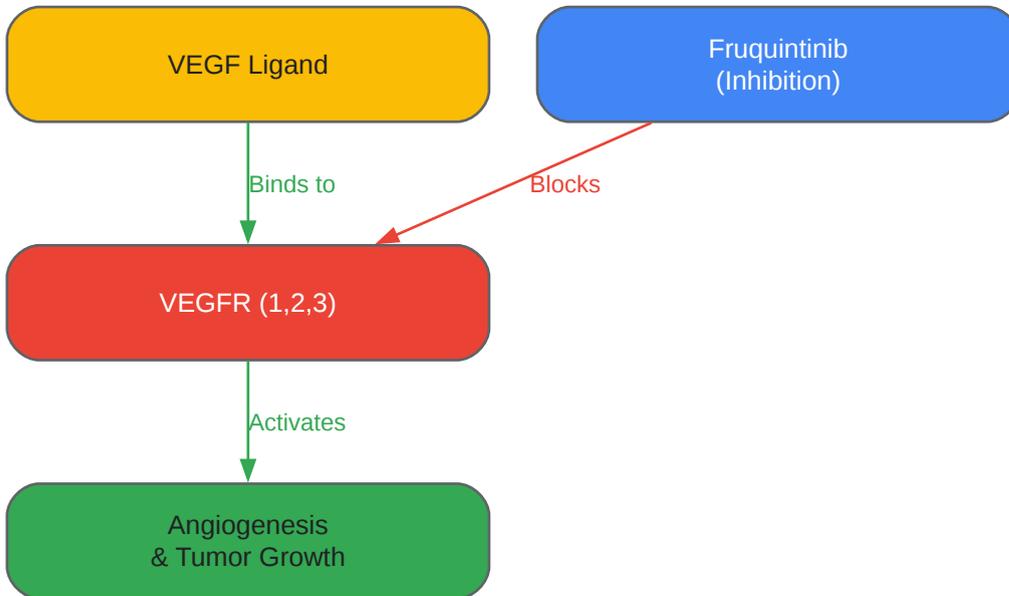
## 3. Fruquintinib and Immunotherapy Combination Study [7]

- **Objective:** To investigate the combined effect of **Fruquintinib** and an anti-PD-1 antibody (sintilimab) on microsatellite-stable (MSS) CRC.
- **In Vivo Model:** Mouse allograft tumor models using CT26 (MSS) and MC38 (MSI) colon cancer cells.
- **Treatment Groups:** Included control, **Fruquintinib** alone, anti-PD-1 alone, and the combination.
- **Mechanistic Analysis:** Flow cytometry to analyze immune cell populations (CD8+ T cells, MDSCs) in blood, spleen, and tumors; immunofluorescence to assess angiogenesis.

## Mechanisms and Workflows

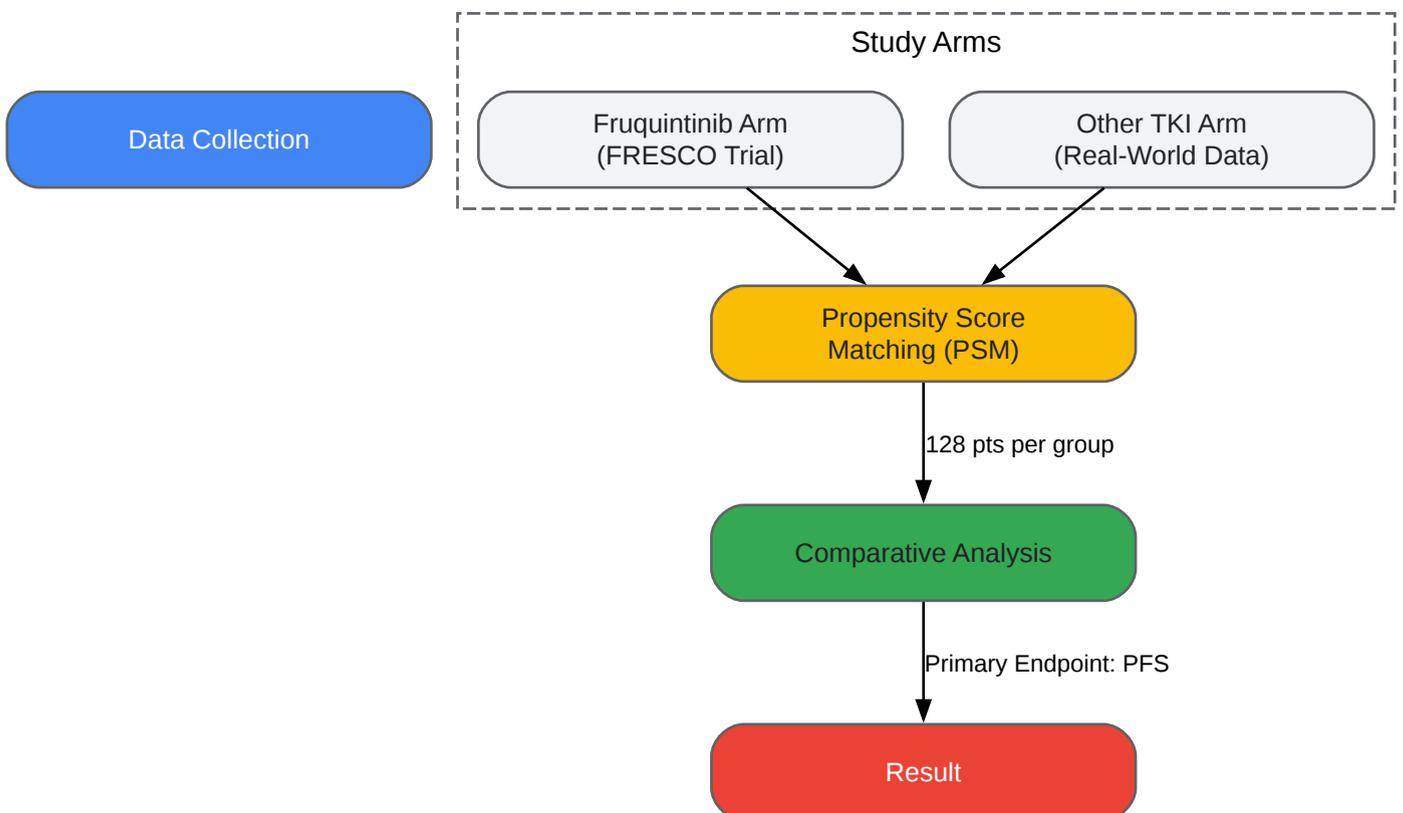
The diagram below illustrates the core mechanism of **Fruquintinib** and the workflow for the key comparative efficacy study.

### Fruquintinib Mechanism: Selective VEGFR Inhibition



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### RWD Comparative Study Workflow



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## Future Research Directions

Current investigations are exploring the potential of **Fruquintinib** beyond monotherapy. A key area is its combination with immunotherapy, particularly for microsatellite-stable (MSS) mCRC, which is typically unresponsive to immune checkpoint inhibitors alone [7]. Preclinical studies suggest that **Fruquintinib** can alter the tumor immune microenvironment, enhancing the infiltration and function of CD8+ T cells, which may synergize with anti-PD-1 therapy [7]. Several clinical trials are ongoing to evaluate these combinations in various solid tumors, including a registrational Phase II study in advanced endometrial cancer [2].

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